Propiophenone, 3-(dibutylamino)-4'-propoxy-, hydrochloride
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Overview
Description
Propiophenone, 3-(dibutylamino)-4’-propoxy-, hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylpropanoids. It is characterized by the presence of a propiophenone core structure with additional functional groups, including a dibutylamino group and a propoxy group. This compound is typically used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 3-(dibutylamino)-4’-propoxy-, hydrochloride involves several steps. One common method involves the reaction of acetophenone with dibutylamine and paraformaldehyde in the presence of hydrochloric acid. The reaction mixture is refluxed, and the resulting product is purified through recrystallization. The detailed procedure includes:
Reactants: Acetophenone, dibutylamine hydrochloride, paraformaldehyde, and concentrated hydrochloric acid.
Conditions: Refluxing the mixture in ethanol, followed by cooling and recrystallization using acetone.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Propiophenone, 3-(dibutylamino)-4’-propoxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and propoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Propiophenone, 3-(dibutylamino)-4’-propoxy-, hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Employed in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of Propiophenone, 3-(dibutylamino)-4’-propoxy-, hydrochloride involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors, modulating their activity. The dibutylamino group plays a crucial role in binding to the active sites of enzymes, while the propoxy group enhances its solubility and bioavailability. The exact pathways and molecular targets are still under investigation, but it is believed to influence various biochemical processes .
Comparison with Similar Compounds
Propiophenone, 3-(dibutylamino)-4’-propoxy-, hydrochloride can be compared with other similar compounds such as:
3-(Dimethylamino)-propiophenone hydrochloride: Similar structure but with a dimethylamino group instead of a dibutylamino group.
3-(Diethylamino)-propiophenone hydrochloride: Contains a diethylamino group, leading to different chemical properties and reactivity.
3-(Dipropylamino)-propiophenone hydrochloride: Features a dipropylamino group, affecting its solubility and interaction with biological targets
The uniqueness of Propiophenone, 3-(dibutylamino)-4’-propoxy-, hydrochloride lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
110747-24-5 |
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Molecular Formula |
C20H34ClNO2 |
Molecular Weight |
355.9 g/mol |
IUPAC Name |
3-(dibutylamino)-1-(4-propoxyphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C20H33NO2.ClH/c1-4-7-14-21(15-8-5-2)16-13-20(22)18-9-11-19(12-10-18)23-17-6-3;/h9-12H,4-8,13-17H2,1-3H3;1H |
InChI Key |
FMGFWWWSVFKDLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCC(=O)C1=CC=C(C=C1)OCCC.Cl |
Origin of Product |
United States |
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